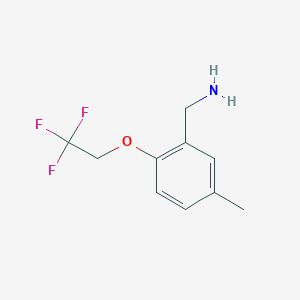

5-Methyl-2-(2,2,2-trifluoroethoxy)-benzylamine

Description

5-Methyl-2-(2,2,2-trifluoroethoxy)-benzylamine is an organic compound with the molecular formula C10H12F3NO It is a derivative of benzylamine, where the benzene ring is substituted with a methyl group and a trifluoroethoxy group

Properties

IUPAC Name |

[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-7-2-3-9(8(4-7)5-14)15-6-10(11,12)13/h2-4H,5-6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZUOQMRNKPAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)-benzylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-nitrobenzyl alcohol and 2,2,2-trifluoroethanol.

Nitration: The nitro group is reduced to an amine group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Etherification: The trifluoroethoxy group is introduced via an etherification reaction, where 2,2,2-trifluoroethanol is reacted with the benzylamine derivative under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2,2,2-trifluoroethoxy)-benzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with palladium on carbon (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzylamines.

Scientific Research Applications

5-Methyl-2-(2,2,2-trifluoroethoxy)-benzylamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2,2,2-trifluoroethoxy)-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

5-Methyl-2-(2,2,2-trifluoroethoxy)-aniline: Similar structure but with an aniline group instead of a benzylamine group.

5-Methyl-2-(2,2,2-trifluoroethoxy)-benzoic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

5-Methyl-2-(2,2,2-trifluoroethoxy)-benzylamine is unique due to the presence of both a trifluoroethoxy group and a benzylamine group, which confer distinct chemical and physical properties. Its combination of lipophilicity and reactivity makes it valuable for various research and industrial applications.

Biological Activity

5-Methyl-2-(2,2,2-trifluoroethoxy)-benzylamine (MTBA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of MTBA, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C10H12F3NO

- Molecular Weight : 219.2 g/mol

- Physical State : Off-white crystalline solid

- Solubility : Soluble in many organic solvents

The compound features a trifluoroethoxy group that enhances its lipophilicity, allowing for better interaction with biological membranes and potential targets within the body.

MTBA's mechanism of action is primarily attributed to its ability to modulate neurotransmitter systems. The trifluoroethoxy group increases the compound's affinity for lipid membranes, facilitating interactions with various proteins and enzymes involved in neurotransmitter pathways. Preliminary studies suggest that MTBA may inhibit the reuptake of norepinephrine and dopamine, indicating potential antidepressant properties.

1. Antidepressant Properties

Recent research has indicated that MTBA may exhibit antidepressant-like effects through modulation of monoamine neurotransmitters. The inhibition of norepinephrine and dopamine reuptake aligns with mechanisms seen in established antidepressants.

2. Antimicrobial Activity

MTBA has also been evaluated for its antimicrobial properties. Initial studies suggest it may possess activity against certain bacterial strains, although comprehensive evaluations are still needed to establish efficacy and mechanisms.

Table 1: Summary of Biological Activities of MTBA

| Activity Type | Findings | Reference |

|---|---|---|

| Antidepressant | Inhibits norepinephrine and dopamine reuptake | |

| Antimicrobial | Activity against select bacterial strains | |

| Anticancer | Potential antiproliferative effects |

Case Study: Neurotransmitter Modulation

In one study focused on neurotransmitter modulation, MTBA was administered to animal models to assess changes in behavior indicative of antidepressant effects. Results showed significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.

Future Directions

While initial findings on the biological activity of MTBA are promising, further research is necessary to fully elucidate its mechanisms and therapeutic potentials. Future studies should focus on:

- Detailed Mechanistic Studies : Investigating the specific pathways through which MTBA exerts its effects on neurotransmitter systems.

- Clinical Trials : Conducting trials to evaluate safety and efficacy in humans.

- Broader Biological Evaluations : Assessing the compound's activity against a wider range of pathogens and cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.